molecular formula C4H4BrN3 B1273705 3-Amino-6-bromopyridazine CAS No. 88497-27-2

3-Amino-6-bromopyridazine

Cat. No. B1273705
CAS RN: 88497-27-2
M. Wt: 174 g/mol
InChI Key: FXTDHDQFLZNYKW-UHFFFAOYSA-N
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Description

3-Amino-6-bromopyridazine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, and substituents at the 3 and 6 positions of the ring.

Synthesis Analysis

The synthesis of 3-amino-6-bromopyridazine derivatives has been explored through palladium-catalyzed cross-coupling reactions. Specifically, the Suzuki and Stille cross-coupling reactions have been utilized starting from 3-amino-6-chloropyridazine and 3-amino-6-iodopyridazine. An improved method for synthesizing 3-amino-6-iodopyridazine from the chloro derivative has also been described, indicating that starting from the iodopyridazine may not be necessary .

Molecular Structure Analysis

While the papers provided do not delve into the detailed molecular structure analysis of 3-amino-6-bromopyridazine, the general structure can be inferred from the synthesis methods and the nature of pyridazine compounds. The pyridazine ring's electronic structure is influenced by the amino and bromo substituents, which can affect its reactivity and interaction with other molecules during synthesis.

Chemical Reactions Analysis

The reactivity of 3-amino-6-bromopyridazine has been harnessed in various chemical reactions to produce a range of compounds. For instance, it has been used as a starting material for the synthesis of 3-amino-, 3-aryloxy-, and 3-alkoxy-6-arylpyridazines, which have shown potent antitumor activity . Additionally, the compound has been utilized in the preparation of 3-amino pyridazine libraries through amination and Pd(0) cross-coupling reactions under microwave irradiation .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis of Pyridazine Libraries

3-Amino-6-bromopyridazine has been utilized in the synthesis of various pyridazine libraries. Schmitt et al. (2006) described an efficient method for preparing disubstituted 3-aminopyridazines from 4-bromo-pyridazine-3,6-dione, using amination and Pd(0) cross-coupling reactions under microwave irradiation (Schmitt, Araújo-Júnior, Oumouch, & Bourguignon, 2006).

Development of Antimicrobial Agents

The compound has also been studied in the context of developing antimicrobial agents. For example, Horie (1963) investigated the substitution of 3-acetamido-6-alkoxypyridazine 2-oxide to develop new antimicrobial agents, leading to the synthesis of various substituted pyridazines (Horie, 1963).

Anticancer Research

In anticancer research, 3-Amino-6-bromopyridazine derivatives have shown potential. Won and Park (2010) synthesized a series of 3-allylthio-6-(mono or disubstituted) aminopyridazines, exhibiting antiproliferative activities against various cancer cell lines, suggesting their potential as chemotherapy agents (Won & Park, 2010).

Synthesis of Novel Bicyclic Scaffolds

Stella et al. (2013) reported a facile and efficient synthesis of 6-amino and 6-aminoalkyl thiazolo[4,5-c]pyridazines. This novel bicyclic scaffold was constructed using 3-amino-4-bromopyridazine derivatives and alkylisothiocyanates (Stella, Jonghe, Segers, & Herdewijn, 2013).

Electrocatalytic Carboxylation

An innovative application in electrochemistry was demonstrated by Feng et al. (2010), who explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to the synthesis of 6-aminonicotinic acid (Feng, Huang, Liu, & Wang, 2010).

Safety And Hazards

3-Amino-6-bromopyridazine is classified as a hazardous substance. It can cause skin irritation and may be harmful if swallowed or inhaled. It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

6-bromopyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTDHDQFLZNYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383405
Record name 3-Amino-6-bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-bromopyridazine

CAS RN

88497-27-2
Record name 3-Amino-6-bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyridazin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
L Zhang, R Xu - Journal of Chemical & Engineering Data, 2023 - ACS Publications
… It should be noted that the prepared solvent mixtures needed to be mixed with excessive 3-amino-6-bromopyridazine to ensure that the solution can finally reach saturation. Then, the …
Number of citations: 0 pubs.acs.org
G AM - 1991 - pesquisa.bvsalud.org
… 3-[N-Tos- dipeptidyl] amino-6-chloropyridazines XV-XVIII and the corresponding dipeptides of 3-amino-6-bromopyridazine XXXI-XXXVI have been synthesized via the …
Number of citations: 0 pesquisa.bvsalud.org
K Tsuboi, H Kimura, Y Nakatsuji, M Kassai… - Bioorganic & Medicinal …, 2021 - Elsevier
… Suzuki-Miyaura coupling of the boronate with 3-amino-6-bromopyridazine in the presence of Pd(PPh 3 ) 4 afforded a pyridazine intermediate (C1-4). Subsequently, the reaction of (C1-4…
Number of citations: 5 www.sciencedirect.com
MR Grimmett - Advances in Heterocyclic Chemistry, 1990 - Elsevier
… N-oxide is brominated, the oxygen is apparently protonated, this being followed by concurrent nucleophilic bromination and elimination of water to give 3amino-6-bromopyridazine (…
Number of citations: 1 www.sciencedirect.com
RH Bradbury, C Bath, RJ Butlin, M Dennis… - Journal of medicinal …, 1997 - ACS Publications
Use of automated synthesis led to the discovery of several 6-membered nitrogen heterocycles as replacements for the N-isoxazolyl substituent present in the 1-naphthalenesulfonamide …
Number of citations: 56 pubs.acs.org
RN Hunston, J Parrick, CJG Shaw - Rodd's Chemistry of Carbon …, 1964 - Elsevier
… cit.); 3-amino-6-chloropyridazine, mp 213-214 (dec.), by heating 3,6-dichloropyridazine with concentrated ammonia at 100 for 6 h, 3-amino-6-bromopyridazine, mp 205-206.5 (dec.), …
Number of citations: 0 www.sciencedirect.com
NK Tailor, P Maity, MI Saidaminov… - The Journal of …, 2021 - ACS Publications
Recently, halide perovskites have emerged as a promising material for device applications. Lead-based perovskites have been widely explored, while investigation of the optical …
Number of citations: 48 pubs.acs.org
X Gao, X Du, Y Shi - Analytical Chemistry, 2021 - ACS Publications
Glucose is a significant analyte both in biology and biomedical science, it is of great importance to selectively detect glucose both in body fluids and complex mixture. In this study, a …
Number of citations: 5 pubs.acs.org
R Bag, R Prakash, S Saha, T Roisnel… - Inorganic …, 2021 - ACS Publications
A triple-decker complex of tungsten, [(Cp*W) 2 {μ-η 6 :η 6 -B 4 H 4 Co 2 (CO) 5 }(H) 2 ] (1; Cp* = η 5 -C 5 Me 5 ), with a planar middle deck has been isolated by thermolysis of an in situ …
Number of citations: 9 pubs.acs.org
WR Archer, A Fiorito, SL Heinz-Kunert… - …, 2020 - ACS Publications
Rare-earth elements (REEs) are indispensable for modern technology; consequently, effective materials for REE extraction and separation are in demand. Polymeric chelators—…
Number of citations: 20 pubs.acs.org

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